molecular formula C18H17NO5 B135744 顺-曲尼司特 CAS No. 91920-58-0

顺-曲尼司特

货号 B135744
CAS 编号: 91920-58-0
分子量: 327.3 g/mol
InChI 键: NZHGWWWHIYHZNX-NTMALXAHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-Tranilast, also known as N-(trans-3,4-dimethoxycinnamoyl) anthranilic acid, is a pharmaceutical compound with anti-allergic properties. It is clinically used to treat conditions such as bronchial asthma, atopic rhinitis, atopic dermatitis, and keloids. The drug operates by inhibiting the release of histamine from mast cells and has been found to be effective in various models of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis . Additionally, cis-Tranilast has been shown to possess anti-inflammatory properties and can inhibit the activation and proliferation of human CD4+ T cells .

Synthesis Analysis

The synthesis of cis-Tranilast involves photo-irradiation of tranilast, which results in the transformation of the trans-isomer to the cis-isomer and a cyclobutane derivative . The cis-isomer has been found to inhibit hyaluronidase more effectively than the original tranilast compound and exhibits enhanced anti-allergic activity .

Molecular Structure Analysis

cis-Tranilast is characterized by the presence of a cinnamoyl group attached to an anthranilic acid moiety. The molecular structure includes two methoxy groups on the cinnamoyl moiety, which are believed to contribute to the drug's pharmacological effects. The transformation from the trans- to the cis-isomer, which occurs upon photo-irradiation, is significant as it enhances the drug's anti-allergic activity .

Chemical Reactions Analysis

The photo-irradiation of tranilast not only leads to the formation of cis-Tranilast but also results in the production of a cyclobutane derivative. This process indicates that tranilast can undergo photochemical reactions that alter its chemical structure and biological activity .

Physical and Chemical Properties Analysis

cis-Tranilast has been found to have improved physical and chemical properties compared to its trans-isomer. For instance, the cis-isomer exhibits higher photostability and inhibits hyaluronidase more effectively, which is an enzyme involved in allergic reactions . Moreover, the development of novel crystalline solid dispersions of tranilast (CSD/TL) using a wet-milling technique has led to particles with improved dissolution behavior and enhanced oral bioavailability, indicating that the physical form of tranilast can significantly influence its pharmacokinetic properties .

Relevant Case Studies

Several studies have explored the use of cis-Tranilast in combination with other therapeutic agents. For example, cis-Tranilast has been combined with cisplatin in experimental therapies for scirrhous gastric cancer and osteosarcoma, showing increased efficacy in reducing tumor size and enhancing the anticancer effects of the chemotherapeutic agents . Additionally, cis-Tranilast has been shown to inhibit the proliferation, migration, and collagen synthesis of human vascular smooth muscle cells, suggesting potential applications in preventing restenosis after coronary angioplasty .

科学研究应用

透明质酸酶抑制和抗过敏活性

顺-曲尼司特已被发现具有显着的透明质酸酶抑制和抗过敏活性。一项研究表明,顺-曲尼司特异构体比曲尼司特本身更有效地抑制透明质酸酶。该异构体还显示出增强的抗过敏活性,包括更有效地预防大鼠组胺释放和被动皮肤过敏 (Kakegawa 等人, 1985)

增强骨肉瘤中的抗癌作用

顺-曲尼司特增强了化疗药物在骨肉瘤中的抗癌作用。已发现它可以抑制骨肉瘤细胞的增殖,并增强顺铂和多柔比星的作用。曲尼司特和顺铂的组合诱导早期和晚期细胞凋亡,这表明其在骨肉瘤治疗的联合治疗中的潜在应用 (Nakashima 等人, 2019)

硬癌的实验性联合治疗

在硬癌的背景下,曲尼司特和顺铂的组合显示出有希望的结果。该研究表明,这种组合可以减小异种移植肿瘤的大小,减少纤维化和有丝分裂,并增加硬癌模型中的凋亡。因此,顺-曲尼司特可能是这种类型癌症新治疗策略中的有价值的组成部分 (Murahashi 等人, 1998)

对冠状动脉血管成形术后再狭窄的影响

曲尼司特因其对冠状动脉血管成形术后再狭窄的影响而受到研究。它抑制血小板衍生生长因子、转化生长因子-β1 和白细胞介素-1β 等细胞因子的释放。临床试验表明,曲尼司特显着降低经皮腔内冠状动脉血管成形术后的再狭窄率 (Tamai 等人, 1999)

对肿瘤中免疫细胞浸润的影响

曲尼司特对肿瘤中免疫细胞浸润的影响已得到评估,尤其是在癌症预后的背景下。研究表明,Traniplatin(一种基于顺铂和曲尼司特的新型前药)在肿瘤外植体中诱导细胞毒活性,并与免疫细胞浸润的存在升高有关,表明其在癌症治疗中的潜力 (Lo Re 等人, 2018)

抑制血管内皮细胞中细胞因子诱导的激活

曲尼司特通过影响核因子-κB (NF-κB) 依赖性内皮细胞粘附分子表达和转录调控来抑制血管炎症。这表明其在治疗与血管炎症相关的疾病中的潜在用途 (Spiecker 等人, 2002)

未来方向

Recent studies have shown the potential of cis-Tranilast in the management of certain types of tumors . It has also been identified as a drug that can reduce cisplatin resistance . Furthermore, it has been suggested for the treatment of Hepatitis B virus infection . These findings provide a strong rationale for the initiation of controlled clinical trials in these areas.

属性

IUPAC Name

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424972
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tranilast

CAS RN

91920-58-0
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Tranilast
Reactant of Route 2
Reactant of Route 2
cis-Tranilast
Reactant of Route 3
Reactant of Route 3
cis-Tranilast
Reactant of Route 4
Reactant of Route 4
cis-Tranilast
Reactant of Route 5
Reactant of Route 5
cis-Tranilast
Reactant of Route 6
cis-Tranilast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。